molecular formula C18H30O2 B1246435 Columbinic acid CAS No. 2441-53-4

Columbinic acid

Cat. No.: B1246435
CAS No.: 2441-53-4
M. Wt: 278.4 g/mol
InChI Key: HXQHFNIKBKZGRP-OXXZWVFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Columbinic acid is a polyunsaturated fatty acid with 18 carbon atoms and three trans double bonds. It is a member of the long-chain fatty acids subgroup, which includes fatty acids with 14 to 18 carbon atoms. The molecular formula of this compound is C18H30O2, and its IUPAC name is (5E,9E,12E)-octadeca-5,9,12-trienoic acid .

Mechanism of Action

Target of Action

The primary targets of columbinic acid are various fatty acid oxidizing enzyme systems . These enzyme systems play a crucial role in the metabolism of fatty acids, which are essential components of cell membranes and serve as a major energy source.

Mode of Action

This compound interacts with its targets, the fatty acid oxidizing enzyme systems, leading to the formation of different metabolites . A cyclooxygenase product, 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid, is formed nearly quantitatively by ram seminal vesicle microsomes and in small amounts by washed human platelets . The major lipoxygenase product from washed human platelets, soybean lipoxygenase, and neonatal rat epidermal homogenate is 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid .

Biochemical Pathways

The metabolism of this compound involves the transformation of the compound by various fatty acid oxidizing enzyme systems . This process leads to the formation of different metabolites, each with its own unique properties and effects. These metabolites then participate in various biochemical pathways, affecting the function of cells and tissues.

Pharmacokinetics

The formation of its metabolites suggests that it is metabolized by fatty acid oxidizing enzyme systems

Result of Action

The action of this compound results in the formation of different metabolites, which have various effects on cells and tissues . For instance, the topical application of the major lipoxygenase product to the paws of essential fatty acid-deficient rats resulted in nearly complete resolution of the scaly dermatitis, similar to the application of this compound itself .

Biochemical Analysis

Biochemical Properties

Columbinic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including cyclooxygenases and lipoxygenases, which are involved in the oxidation of fatty acids. Cyclooxygenases convert this compound into various prostaglandins, which are important signaling molecules in inflammation and other physiological processes. Lipoxygenases, on the other hand, convert this compound into hydroxy fatty acids, which have roles in cell signaling and inflammation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In different cell types, this compound has been shown to modulate the activity of signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. It also affects the expression of genes related to lipid metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. For instance, this compound binds to cyclooxygenases and lipoxygenases, leading to the production of prostaglandins and hydroxy fatty acids, respectively. These products then participate in signaling pathways that regulate inflammation and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo oxidation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound has been shown to have beneficial effects on lipid metabolism and inflammatory responses. At high doses, this compound can exhibit toxic effects, including oxidative stress and disruption of cellular membranes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid oxidation and lipid signaling. It is metabolized by enzymes such as cyclooxygenases and lipoxygenases, leading to the production of bioactive lipids. These metabolic pathways are crucial for the regulation of inflammation, cell signaling, and lipid homeostasis .

Chemical Reactions Analysis

Columbinic acid undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include cyclooxygenase and lipoxygenase enzymes. The major products formed from these reactions are 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid and 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid .

Scientific Research Applications

Columbinic acid has several scientific research applications. It is used in the study of fatty acid metabolism and the effects of fatty acids on skin health. The compound has been shown to restore growth and cure essential fatty acid deficiency in rats. Additionally, this compound and its metabolites have been studied for their effects on lipid metabolism and skin health .

Comparison with Similar Compounds

Columbinic acid is similar to other polyunsaturated fatty acids, such as linoleic acid and linolenic acid. it is unique due to its specific double bond configuration and its ability to restore growth and cure essential fatty acid deficiency. Similar compounds include pinolenic acid, isolinolenic acid, and ranunculeic acid .

Properties

IUPAC Name

(5E,9Z,12Z)-octadeca-5,9,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQHFNIKBKZGRP-OXXZWVFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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